molecular formula C7H9ClN4O B12223423 (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride

Cat. No.: B12223423
M. Wt: 200.62 g/mol
InChI Key: ZQAHIVDIZIRKMX-UHFFFAOYSA-N
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Description

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride: is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of both pyrazole and pyrimidine rings in its structure makes it a privileged scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in combinatorial chemistry .

Biology: In biological research, (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness: Compared to similar compounds, (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride stands out due to its specific functional groups that allow for unique interactions with biological targets. Its methanol group, in particular, provides additional sites for functionalization, enhancing its versatility in drug design .

Properties

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

(7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H8N4O.ClH/c8-6-1-2-9-7-3-5(4-12)10-11(6)7;/h1-3,12H,4,8H2;1H

InChI Key

ZQAHIVDIZIRKMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)CO)N=C1)N.Cl

Origin of Product

United States

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